molecular formula C10H12FNO2 B12081021 3-(2-Fluoro-6-methoxyphenoxy)azetidine

3-(2-Fluoro-6-methoxyphenoxy)azetidine

Cat. No.: B12081021
M. Wt: 197.21 g/mol
InChI Key: JWXLWPORKMBMRZ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-methoxyphenoxy)azetidine is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phenoxy group substituted with fluorine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-methoxyphenoxy)azetidine typically involves the formation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . This reaction is carried out under Schotten-Baumann conditions, which involve the use of sodium hydroxide as a base. The reaction is optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. The key steps include the synthesis of the alkylating agent from commercially available starting materials and the subsequent formation of the azetidine ring. The process is optimized to minimize the use of protecting groups and to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-methoxyphenoxy)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound include substituted azetidines, amines, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Fluoro-6-methoxyphenoxy)azetidine include other azetidine derivatives and phenoxy-substituted compounds. Some examples are:

Uniqueness

What sets this compound apart from similar compounds is the presence of both fluorine and methoxy substituents on the phenoxy group. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-(2-fluoro-6-methoxyphenoxy)azetidine

InChI

InChI=1S/C10H12FNO2/c1-13-9-4-2-3-8(11)10(9)14-7-5-12-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

JWXLWPORKMBMRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)OC2CNC2

Origin of Product

United States

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